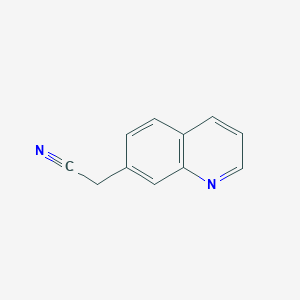

2-(Quinolin-7-YL)acetonitrile

Description

Contextualization within Quinoline (B57606) Chemistry and Nitrile Functionalization

The quinoline ring system is a prominent heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials. The functionalization of the quinoline core is a central theme in medicinal and materials chemistry. The introduction of a nitrile group, as seen in 2-(Quinolin-7-YL)acetonitrile, provides a reactive handle for a wide array of chemical transformations.

Recent research has highlighted various methods for the synthesis of functionalized quinolines. rsc.org For instance, gold-catalyzed reactions of nitriles with quinoline N-oxides have been developed to produce C2-amidated quinolines, demonstrating the reactivity of the quinoline ring and the versatility of nitrile chemistry. researchgate.netresearchgate.net Such transformations are significant for creating diverse molecular architectures with potential biological activity. ontosight.ai

Significance of Acetonitrile (B52724) Derivatives in Synthetic Methodologies

Acetonitrile and its derivatives are fundamental building blocks in organic synthesis. mdpi.comntnu.noresearchgate.net Acetonitrile is not only a common polar aprotic solvent but also serves as a source of a two-carbon unit or a cyano group in various reactions. ntnu.nowikipedia.org The nitrile functionality can be readily converted into other important functional groups such as amines, amides, carboxylic acids, and ketones, making acetonitrile derivatives highly valuable intermediates.

The application of acetonitrile derivatives extends to the construction of heterocyclic compounds. mdpi.com For example, they are used in the synthesis of pyridines, oxazoles, and tetrazoles. mdpi.com Modern synthetic methods, including transition-metal-catalyzed cross-coupling and free-radical-initiated reactions, have further expanded the utility of acetonitrile and its derivatives in creating complex molecular structures. researchgate.net

Properties

IUPAC Name |

2-quinolin-7-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMKWMMAMFSGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC#N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695245 | |

| Record name | (Quinolin-7-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97850-36-7 | |

| Record name | (Quinolin-7-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-7-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Quinolin 7 Yl Acetonitrile

Direct Functionalization Approaches

Direct functionalization methods involve the introduction of the acetonitrile (B52724) moiety directly onto a pre-existing quinoline (B57606) ring system. These approaches are often favored for their atom and step economy.

Cyanoalkylation has emerged as a powerful tool for the direct C-H functionalization of heterocycles. In the context of 2-(Quinolin-7-YL)acetonitrile synthesis, this typically involves the reaction of a quinoline derivative with a cyanomethyl radical source.

Recent research has highlighted metal-free, regioselective C-H cyanoalkylation of 8-aminoquinoline (B160924) amides. nih.govrsc.org One study demonstrated the use of azobisisobutyronitrile (AIBN) as the cyanopropyl radical precursor in the presence of an oxidant like potassium persulfate (K₂S₂O₈) or di-tert-butyl peroxide (DTBP). nih.govrsc.org These reactions proceed via a radical-radical coupling mechanism, often favoring the C5 position of the quinoline ring due to the directing effect of the 8-amino group. nih.govrsc.orgrsc.org While these methods primarily target the C5 position, they underscore the potential of radical-based cyanoalkylation for functionalizing the quinoline core.

Another approach involves the direct C-H cyanoalkylation of heteroaromatic N-oxides. acs.orgmdpi.com Nickel-catalyzed reactions of quinoline N-oxides with cyclobutanone (B123998) oximes have been reported to yield cyanoalkylated quinolines. acs.orgmdpi.com This method offers a redox-neutral pathway for C-C bond formation. acs.org

Table 1: Comparison of Cyanoalkylation Methods

| Method | Catalyst/Reagent | Position of Functionalization | Key Features |

|---|---|---|---|

| Metal-free C-H cyanoalkylation | K₂S₂O₈ / AIBN | C5 of 8-aminoquinolines | Environmentally benign, good substrate tolerance. nih.gov |

| Oxidative cross-dehydrogenative coupling | DTBP / Acetonitrile | C5 of 8-aminoquinoline amides | Metal-free, highly regioselective. rsc.org |

| Nickel-catalyzed C-H cyanoalkylation | NiCl₂·glyme / Bipyridine | Various positions on quinoline N-oxides | Redox-neutral, broad substrate scope. acs.orgmdpi.com |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable route to this compound. This typically involves the coupling of a 7-haloquinoline with a cyanide source.

The cyanation of aryl halides, including haloquinolines, has been extensively studied. nih.govresearchgate.netorganic-chemistry.org A significant challenge in these reactions is catalyst deactivation by the cyanide ion. nih.gov To overcome this, various strategies have been developed, such as using less toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org Ligand-free palladium-catalyzed cyanation of aryl bromides using K₄[Fe(CN)₆] in dimethylacetamide (DMAC) has been shown to be a practical and scalable method. organic-chemistry.org

The choice of palladium precursor and ligands can also influence the reaction's efficiency. nih.gov While traditional catalysts like Pd(OAc)₂ are effective, newer catalytic systems are continuously being developed to achieve milder reaction conditions and broader functional group tolerance. sci-hub.sersc.org

Table 2: Palladium-Catalyzed Cyanation Conditions

| Cyanide Source | Catalyst System | Solvent | Temperature | Reference |

|---|---|---|---|---|

| K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | DMAC | 120 °C | organic-chemistry.org |

| Zn(CN)₂ | (dppf)Pd | Not specified | Not specified | nih.gov |

Multi-Step Synthetic Sequences from Precursors

Multi-step syntheses offer greater flexibility in constructing the this compound scaffold, allowing for the introduction of various substituents and functionalities.

This approach starts with a pre-functionalized quinoline that is then converted to the desired acetonitrile derivative. For instance, a common strategy involves the synthesis of a 7-substituted quinoline, such as 7-hydroxyquinoline (B1418103) or a 7-haloquinoline, which can then be elaborated.

One potential pathway could involve the conversion of 7-hydroxyquinoline to a corresponding triflate, which can then undergo palladium-catalyzed cyanation. Another route could be the nucleophilic substitution of a 7-haloquinoline with a cyanide salt, although this often requires harsh conditions.

Building the quinoline ring system from acyclic precursors is a classic and versatile strategy. Several named reactions are employed for this purpose, including the Friedländer, Skraup, and Doebner-von Miller syntheses. rsc.orgrsc.orgorganic-chemistry.org

The Friedländer synthesis, for example, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an α-methylene group adjacent to a carbonyl, such as an ester or ketone. rsc.org By choosing appropriate starting materials, one could envision a route where the acetonitrile group is already incorporated into one of the precursors before the ring-closing step. For instance, the reaction of a substituted 2-aminobenzophenone with a reagent providing the CH₂CN moiety could lead to the desired product.

Multicomponent reactions (MCRs) also offer an efficient means to construct complex heterocyclic systems like quinolines in a single step. beilstein-journals.org These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. beilstein-journals.org

Green Chemistry Aspects in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. tandfonline.comresearchgate.netresearchgate.net For the synthesis of quinolines and their derivatives, this has translated into several key areas of research:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. The use of water, ethanol, or solvent-free conditions is a major focus of green chemistry. tandfonline.comresearchgate.net For example, water has been successfully employed as a solvent for the synthesis of pyrimido[4,5-b]quinolones. tandfonline.com

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or with a non-toxic, earth-abundant metal catalyst is highly desirable to reduce waste and cost. nih.govtandfonline.com

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Use of Non-Toxic Reagents: Replacing toxic reagents, such as traditional cyanide sources, with safer alternatives like potassium ferrocyanide is a crucial aspect of greening the synthesis of nitriles. organic-chemistry.org

The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable production processes.

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application Example | Benefit |

|---|---|---|

| Greener Solvents | Water-mediated synthesis of quinoline derivatives. tandfonline.comresearchgate.net | Reduced environmental impact and improved safety. |

| Alternative Energy Sources | Microwave-assisted Friedländer reaction. researchgate.net | Shorter reaction times and reduced energy consumption. |

| Safer Reagents | Use of K₄[Fe(CN)₆] as a cyanide source. organic-chemistry.org | Non-toxic and easy to handle. |

Chemical Reactivity and Transformations of 2 Quinolin 7 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile moiety (—CH₂CN) is a versatile functional group. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic, while the methylene (B1212753) protons are acidic due to the strong electron-withdrawing nature of the nitrile group.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions typically lead to the formation of an intermediate imine anion, which can be further transformed depending on the nucleophile and reaction conditions. libretexts.orgnih.gov

Hydrolysis: In the presence of strong acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, ultimately yielding 2-(quinolin-7-yl)acetic acid. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine, forming 2-(quinolin-7-yl)ethan-1-amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which involves successive nucleophilic additions of hydride ions. chemistrysteps.comlibretexts.org

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes the imine to yield a ketone. libretexts.org For example, reaction with a Grignard reagent (R-MgX) would produce 1-aryl-2-(quinolin-7-yl)ethan-1-one after hydrolysis.

Table 1: Examples of Nucleophilic Additions to the Nitrile Group This table presents expected reactions based on the general reactivity of nitriles.

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, H₂O | 2-(Quinolin-7-yl)acetic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 2-(Quinolin-7-yl)ethan-1-amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 1-Alkyl/Aryl-2-(quinolin-7-yl)ethan-1-one |

Alpha-Carbon Functionalization: Alkylation and Acylation Reactions

The protons on the methylene carbon (the α-carbon) of 2-(quinolin-7-yl)acetonitrile are acidic (pKa ≈ 25-30 in DMSO) because the resulting carbanion is stabilized by the adjacent electron-withdrawing nitrile group. This allows for deprotonation by a suitable base to form a nucleophilic carbanion, which can then react with various electrophiles.

Alkylation: In the presence of a strong base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), the α-carbon can be deprotonated. The resulting carbanion readily participates in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield α-alkylated derivatives. researchgate.net This provides a straightforward method for introducing carbon chains at the position adjacent to the quinoline (B57606) ring.

Acylation: The same carbanion can react with acylating agents like acid chlorides or anhydrides. This reaction, however, can be complicated by issues of O-acylation versus C-acylation of the enolate and potential di-acylation. Specific reaction conditions are crucial to favor the desired C-acylated product, which upon ketonic hydrolysis can yield β-keto quinoline derivatives.

Table 2: Alpha-Carbon Functionalization Reactions This table presents expected reactions based on the general reactivity of active methylene compounds.

| Reaction Type | Reagents | Expected Product Structure |

|---|---|---|

| α-Alkylation | 1. Base (e.g., KOtBu) 2. Alkyl Halide (R-X) | Quinolin-7-yl-CH(R)-CN |

| α-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | Quinolin-7-yl-CH(COR)-CN |

Knoevenagel Condensation and Related Enamine/Imine Formations

As an active methylene compound, this compound is an ideal substrate for the Knoevenagel condensation. sigmaaldrich.comwikipedia.orgorientjchem.org This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine (B6355638) or ammonia. wikipedia.orgbhu.ac.in The initial adduct undergoes dehydration to form a new carbon-carbon double bond.

The reaction of this compound with an aromatic aldehyde (Ar-CHO), for instance, would yield a 2-aryl-3-(quinolin-7-yl)acrylonitrile derivative. This reaction is a powerful tool for C-C bond formation and the synthesis of substituted alkenes. orientjchem.orgorganic-chemistry.org

Table 3: Knoevenagel Condensation of this compound This table presents an expected reaction based on the principles of the Knoevenagel condensation.

| Carbonyl Compound | Base Catalyst | Expected Product |

|---|---|---|

| Aromatic Aldehyde (Ar-CHO) | Piperidine, Acetic Acid | (E/Z)-2-Aryl-3-(quinolin-7-yl)acrylonitrile |

| Ketone (R¹-CO-R²) | Ammonium Acetate | (E/Z)-2-Alkyl/Aryl-3-(quinolin-7-yl)but-2-enenitrile |

Reactivity of the Quinoline Core

The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring (benzoid ring) is more electron-rich and undergoes electrophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring preferentially occurs on the electron-rich benzoid ring at positions 5 and 8. The pyridine ring is strongly deactivated towards electrophilic attack. The cyanomethyl group at position 7 (—CH₂CN) is a deactivating group with a meta-directing influence due to its electron-withdrawing inductive effect.

Therefore, for this compound, electrophilic attack is expected to occur primarily at the C-5 and, to a lesser extent, the C-8 positions, as these are the most activated sites on the benzoid ring and are meta to the deactivating group at C-7.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid is expected to yield a mixture of 5-nitro-7-(cyanomethyl)quinoline and 8-nitro-7-(cyanomethyl)quinoline.

Halogenation: Bromination or chlorination under standard EAS conditions would likely lead to substitution at the C-5 and/or C-8 positions.

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SₙAr) on the quinoline ring system typically requires a good leaving group (like a halide) at an activated position, usually C-2 or C-4. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at these positions.

The parent molecule, this compound, does not possess a suitable leaving group on the pyridine ring and is therefore generally unreactive towards SₙAr. For this type of reaction to occur, the quinoline ring would first need to be functionalized, for example, by converting it to a quinoline N-oxide to activate the 2- and 4-positions, or by introducing a halogen at these sites through other synthetic routes. If a derivative such as 2-chloro-7-(cyanomethyl)quinoline were used, it would be expected to react with nucleophiles (e.g., alkoxides, amines) to displace the chloride ion.

Metalation and Lithiation Strategies for Directed Functionalization

The acidic nature of the α-protons of the acetonitrile group in this compound makes it a prime candidate for deprotonation using strong bases, a process that generates a nucleophilic carbanion. This carbanion can then be intercepted by various electrophiles to achieve functionalization at the carbon atom adjacent to the cyano group. This strategy, a cornerstone of carbanion chemistry, allows for the introduction of a wide range of substituents, thereby expanding the molecular complexity of the quinoline scaffold.

Commonly employed strong bases for the deprotonation of such active methylene compounds include alkali metal hydrides, such as sodium hydride (NaH), and lithium bases like n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LHMDS). The choice of base and reaction conditions can influence the efficiency of the deprotonation and the subsequent alkylation or acylation reactions. For instance, the use of lithium bases in ethereal solvents like tetrahydrofuran (B95107) (THF) at low temperatures is a standard protocol for generating the lithiated species, which can then react with alkyl halides, aldehydes, ketones, or esters.

While specific studies detailing the extensive metalation and lithiation of this compound are not widely documented in publicly available literature, the principles of α-functionalization of nitriles are well-established. The general transformation can be represented as follows:

Table 1: General Scheme for Metalation and Functionalization of this compound

| Step | Description | General Reaction |

| 1. Deprotonation | A strong base removes a proton from the α-carbon to form a carbanion. | |

| 2. Electrophilic Attack | The resulting carbanion acts as a nucleophile, attacking an electrophile (E+). |

Note: 'B' represents a strong base, and 'E+' represents an electrophile.

This two-step sequence allows for the introduction of various functional groups at the α-position, leading to the synthesis of a diverse library of quinoline derivatives with potential applications in medicinal chemistry and materials science.

Catalytic Transformations Involving this compound

The quinoline ring system and the acetonitrile side chain of this compound are amenable to a variety of catalytic transformations, which offer efficient and selective methods for its modification. These include transition metal-catalyzed coupling reactions, as well as emerging photocatalytic, electrocatalytic, and organocatalytic strategies.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these methods can be applied in two primary ways: by using a halogenated precursor to synthesize the molecule itself via a coupling reaction, or by utilizing the reactivity of the quinoline ring or the acetonitrile group in post-synthetic modifications.

A common synthetic route to this compound likely involves the palladium-catalyzed cyanation of a 7-haloquinoline. More pertinent to its transformations, the α-position of the acetonitrile moiety can be a substrate for palladium-catalyzed α-arylation reactions. nih.gov This powerful method allows for the formation of a new carbon-carbon bond between the α-carbon of the nitrile and an aryl group, typically from an aryl halide or triflate. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by deprotonation of the nitrile to form an enolate, which then undergoes transmetalation and reductive elimination to yield the α-arylated product. nih.gov

Table 2: Illustrative Palladium-Catalyzed α-Arylation of this compound

| Reactants | Catalyst/Ligand | Base | Solvent | Product |

| This compound, Aryl Halide (Ar-X) | Pd(OAc)₂, Buchwald or Hartwig Ligand | Strong Base (e.g., NaOtBu, LHMDS) | Toluene, Dioxane | α-Aryl-2-(quinolin-7-yl)acetonitrile |

This table represents a general protocol based on established methodologies for the α-arylation of nitriles.

Photocatalytic and Electrocatalytic Modifications

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for organic synthesis, often enabling unique transformations under mild conditions. For quinoline derivatives, these methods have been employed for various C-H functionalization reactions.

Photocatalysis, utilizing visible light to drive chemical reactions, could potentially be used for the functionalization of this compound. For instance, photocatalytic atom transfer radical addition (ATRA) reactions have been developed for the addition of radical species to olefins, and similar principles could be applied to activate the C-H bonds of the quinoline ring or the acetonitrile side chain for radical-based transformations. nih.gov The quinoline moiety itself can act as a photochemical handle, participating in and even catalyzing a range of radical transformations upon light irradiation. rsc.org

Electrocatalysis offers another avenue for the modification of quinolines. By applying an electric potential, specific functional groups can be introduced onto the quinoline core. While the direct electrocatalytic modification of this compound has not been specifically reported, related studies on quinoline derivatives demonstrate the potential of this approach for selective functionalization.

Organocatalytic Activation and Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, provides a metal-free alternative for asymmetric synthesis and functional group transformations. The active methylene group in this compound is a potential substrate for various organocatalytic reactions.

For example, the nucleophilic carbanion generated from this compound under basic conditions can participate in organocatalyzed conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be employed to achieve enantioselective additions, leading to the formation of chiral quinoline-containing molecules.

Table 3: Potential Organocatalytic Michael Addition of this compound

| Nucleophile | Michael Acceptor | Organocatalyst | Product |

| This compound | α,β-Unsaturated Ketone/Aldehyde | Chiral Amine or Squaramide | Chiral Adduct |

This table illustrates a potential application of organocatalysis based on established principles of Michael additions.

The development of such organocatalytic transformations would offer a green and efficient route to valuable, enantioenriched quinoline derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 Quinolin 7 Yl Acetonitrile and Its Derivatives

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. researchgate.netmdpi.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for 2-(Quinolin-7-YL)acetonitrile has not been reported in publicly available databases, analysis of related quinoline (B57606) derivatives allows for a confident prediction of its key structural features. rsc.orgmdpi.com The quinoline ring system would be largely planar. In the solid state, the molecular packing would likely be dominated by intermolecular π-π stacking interactions between the aromatic quinoline rings of adjacent molecules. researchgate.netrsc.org Studies on similar heterocyclic systems show that these stacking interactions, with centroid-to-centroid distances typically around 3.5 Å, are a primary driving force in the crystal packing, often leading to the formation of dimers or extended one-dimensional columns. researchgate.netmdpi.com Such interactions are crucial as they can influence the material's physical properties, including solubility and stability.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₈N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 169.0760.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing further structural confirmation. The fragmentation of quinoline derivatives is well-documented. researchgate.netnih.gov A primary fragmentation route for the quinoline radical cation involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule. rsc.org For this compound, the fragmentation would likely proceed through several key steps initiated by electron impact or collision-induced dissociation.

A plausible fragmentation pathway would be:

Formation of the molecular ion (M⁺˙) at m/z 168.

Loss of an HCN molecule from the quinoline ring, a characteristic fragmentation of quinolines, leading to a C₁₀H₇N⁺˙ fragment. rsc.org

Cleavage of the C-C bond between the methylene (B1212753) group and the quinoline ring (alpha-cleavage), resulting in the formation of a stable quinolin-7-ylmethyl cation.

| Predicted HRMS Fragmentation Data for this compound | ||

|---|---|---|

| m/z (Da) | Formula | Proposed Fragment Identity |

| 169.0760 | [C11H9N2]+ | [M+H]+ (Protonated Molecule) |

| 168.0682 | [C11H8N2]+• | M+• (Molecular Ion) |

| 142.0651 | [C10H8N]+ | [M-CN]+ (Loss of nitrile radical) |

| 141.0573 | [C10H7N]+• | [M-HCN]+• (Loss of hydrogen cyanide from side chain) |

| 128.0651 | [C10H8]+• | [M-CH2CN+H]+• (Loss of acetonitrile (B52724) group with rearrangement) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within a structure. These techniques are complementary and offer a detailed fingerprint of the molecule. researchgate.net

For this compound, the most characteristic vibration is the C≡N stretch of the nitrile group. This band is expected to appear as a sharp, intense peak in the FTIR spectrum around 2250 cm⁻¹, a region that is typically free from other interfering signals. spectroscopyonline.comresearchgate.net The aromatic quinoline core will give rise to a series of characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C and C=N stretching: Ring stretching vibrations of the quinoline system are expected in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations occur in the 900-650 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic ring.

Raman spectroscopy is particularly useful for analyzing the aromatic ring vibrations and can provide insights into intermolecular interactions in the solid state. bitp.kiev.uaacs.org

| Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Frequency Range (cm-1) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic (CH2) C-H Stretch |

| ~2250 | Nitrile (C≡N) Stretch |

| 1600-1450 | Quinoline Ring (C=C, C=N) Stretches |

| 900-650 | Aromatic C-H Out-of-Plane Bending |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to investigate the electronic transitions and photophysical properties of a molecule. Quinoline and its derivatives are known to be chromophoric and often fluorescent. scielo.br

The UV-Vis absorption spectrum of this compound is expected to show multiple bands characteristic of the quinoline ring system. These typically arise from π→π* transitions within the aromatic system and n→π* transitions involving the nitrogen lone pair. scielo.br In a polar solvent like acetonitrile or ethanol, quinoline derivatives generally exhibit absorption maxima in the 230-320 nm range, which are assigned to π→π* transitions. scielo.br A weaker, lower-energy absorption corresponding to the n→π* transition may appear as a shoulder in the 320-450 nm range. scielo.br

Many quinoline derivatives are fluorescent, emitting light upon excitation with UV radiation. The emission properties, including the wavelength of maximum emission (λem) and quantum yield, are sensitive to the solvent polarity and the nature of substituents on the quinoline ring. rsc.org The acetonitrile group, being weakly electron-withdrawing, may subtly influence the energy of the electronic transitions and thus the absorption and emission wavelengths compared to unsubstituted quinoline.

| Predicted Photophysical Properties for this compound | |

|---|---|

| Parameter | Expected Observation |

| Absorption λmax (π→π) | ~230-320 nm |

| Absorption λmax (n→π) | ~320-450 nm (often as a shoulder) |

| Emission λmax | Expected in the violet-blue region (~400 nm), sensitive to solvent |

| Quantum Yield | Variable, dependent on solvent and potential for aggregation |

Computational and Theoretical Investigations of 2 Quinolin 7 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely employed to study the properties of quinoline (B57606) derivatives, providing a robust framework for understanding their electronic characteristics.

The electronic properties of 2-(Quinolin-7-YL)acetonitrile can be thoroughly investigated using DFT calculations, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p). A key aspect of this analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental in determining the molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO would likely have significant contributions from both the quinoline and acetonitrile (B52724) moieties.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity indicates the power of a molecule to attract electrons, chemical hardness is a measure of resistance to charge transfer, and softness is the reciprocal of hardness. These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. ekb.egekb.eg

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.78 |

| HOMO-LUMO Gap (eV) | 4.67 |

| Electronegativity (χ) | 4.115 |

| Chemical Hardness (η) | 2.335 |

| Global Softness (S) | 0.428 |

Computational methods are also powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. Such calculations are invaluable for assigning signals in complex spectra and for confirming molecular structures.

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H2 | 8.95 | C2 | 150.2 |

| H3 | 7.48 | C3 | 121.5 |

| H4 | 8.15 | C4 | 136.0 |

| H5 | 7.80 | C4a | 148.5 |

| H6 | 7.65 | C5 | 128.0 |

| H8 | 8.20 | C6 | 126.8 |

| CH₂ | 4.10 | C7 | 135.5 |

| - | - | C8 | 129.5 |

| - | - | C8a | 128.2 |

| - | - | CH₂ | 25.0 |

| - | - | CN | 117.3 |

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be determined. For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic quinoline system.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 315 | 0.12 |

| S₀ → S₂ | 280 | 0.45 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For this compound, a key area of interest for MD simulations would be the conformational landscape defined by the rotation of the acetonitrile group relative to the quinoline ring. By simulating the molecule in a solvent, such as water or acetonitrile, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.gov

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding and π-stacking, between this compound and solvent molecules or other solutes. Understanding these interactions is essential for predicting the molecule's solubility, stability, and behavior in different environments.

Elucidation of Reaction Mechanisms via Computational Pathways

Using DFT methods, the geometries of the reactants, products, and any intermediates and transition states can be optimized. The energies of these species can then be calculated to determine the activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction's feasibility and kinetics. Such computational studies can guide the design of experiments and help in optimizing reaction conditions.

Quantum Chemical Characterization of Aromaticity and Tautomerism

The concept of aromaticity is central to understanding the stability and reactivity of the quinoline ring system in this compound. Various quantum chemical methods can be used to quantify aromaticity. One common approach is the calculation of Nucleus-Independent Chemical Shifts (NICS), which measure the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. Another widely used metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. A HOMA value close to 1 suggests a high degree of aromaticity. mdpi.com

Tautomerism, the interconversion of structural isomers, is another important aspect to consider for quinoline derivatives. beilstein-journals.orgnih.govresearchgate.netmdpi.com While this compound itself is not prone to common tautomerism, related quinoline structures can exhibit, for example, keto-enol tautomerism. Computational studies can predict the relative stabilities of different tautomers by calculating their Gibbs free energies. nih.gov This is crucial for understanding which tautomer is likely to be present under different conditions and how this might affect the molecule's chemical and biological properties. nih.gov

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Enol Form | 0.00 | 0.00 |

| Keto Form | 3.50 | 3.25 |

Potential Applications in Material Science and Chemical Sensing

Design and Synthesis of Luminescent Probes and Chemosensors

There is no specific information available on the design and synthesis of luminescent probes and chemosensors based on 2-(Quinolin-7-YL)acetonitrile. While quinoline (B57606) derivatives are widely used for these purposes, the influence of the 7-acetonitrile group on the sensing mechanism and selectivity has not been investigated.

No studies were found that detail the use of this compound for ion sensing. The potential coordination sites and the effect of the nitrile group on the electronic properties of the quinoline ring in the context of ion binding have not been explored.

Similarly, the application of this compound in pH and redox sensing is not reported in the scientific literature.

Components in Supramolecular Chemistry and Self-Assembly Processes

There is a lack of research on the role of this compound in supramolecular chemistry and self-assembly.

No studies have been published on the host-guest chemistry of this compound with macrocyclic receptors such as cyclodextrins, cucurbiturils, or calixarenes.

Investigations into the non-covalent interactions involving this compound, such as hydrogen bonding, π-π stacking, or van der Waals forces, in the context of supramolecular assembly are absent from the literature.

Exploration as Organic Semiconductors and Optoelectronic Materials

The potential of this compound as an organic semiconductor or in optoelectronic materials has not been explored. While some quinoline derivatives have been investigated for their semiconducting properties, there is no data available for this specific compound. nih.govrsc.org

Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The compound this compound possesses structural features that suggest its potential as a versatile ligand for the construction of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The quinoline moiety offers a rigid and aromatic backbone, which is a desirable characteristic for creating stable, porous architectures. Furthermore, the nitrogen atom within the quinoline ring and the nitrile group present potential coordination sites for metal ions in MOFs and reactive sites for forming covalent linkages in COFs.

While direct experimental studies detailing the use of this compound in the synthesis of MOFs and COFs are not extensively documented in publicly available research, the broader class of quinoline derivatives has been successfully employed as ligands in the development of these advanced materials. By examining these related systems, the potential utility of this compound can be inferred.

For instance, quinoline-based ligands are attractive due to their photoluminescent properties, thermal stability, and ability to coordinate with a variety of metal centers. The incorporation of a quinoline derivative into a MOF or COF can, therefore, impart these advantageous properties to the resulting framework.

In the context of MOFs, the nitrogen atom of the quinoline ring can act as a Lewis base, coordinating to metal ions or clusters. The nitrile group of this compound could also participate in coordination or be further functionalized to provide additional binding sites. The resulting MOFs could find applications in gas storage, catalysis, and chemical sensing. For example, a Zr(IV)-based luminescent MOF was synthesized using quinoline-2,6-dicarboxylic acid as the organic linker. This material demonstrated high selectivity and sensitivity for detecting certain nitroaromatics and metal ions in solutions rsc.org.

In the realm of COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, quinoline-containing monomers can be utilized to create robust and functional frameworks. The synthesis of quinoline-linked COFs has been achieved through methods like the Doebner reaction, which allows for the incorporation of the quinoline skeleton into the porous polymer structure mdpi.comnih.gov. These materials exhibit good chemical stability and have been explored for applications such as nanofiltration nih.gov. Additionally, COFs functionalized with 8-hydroxyquinoline (B1678124) have been developed and shown to be effective as pH-sensitive drug delivery systems and dual-mode fluorescent and colorimetric pH sensors nih.govnih.gov.

The acetonitrile (B52724) functional group in this compound provides a reactive handle for the synthesis of COFs. Nitrile groups can participate in cyclotrimerization reactions to form triazine-based linkages, a common strategy for constructing stable COFs.

The potential of this compound as a ligand is summarized in the table below, based on the properties and applications of analogous quinoline-based MOFs and COFs.

| Framework Type | Potential Linkage/Coordination Sites | Potential Properties | Potential Applications |

| MOF | Quinoline nitrogen, Nitrile group | Luminescence, Porosity, Catalytic activity | Chemical sensing, Gas storage, Catalysis |

| COF | Quinoline backbone, Nitrile group (for linkage formation) | Chemical stability, Porosity, pH-sensitivity | Nanofiltration, Drug delivery, pH sensing |

Detailed research findings on related quinoline-based frameworks highlight the promise of this class of ligands.

| Framework Name/Type | Ligand Used | Key Research Finding | Reference |

| Zr(IV)-based luminescent MOF | Quinoline-2,6-dicarboxylic acid | Exhibited quick response and high selectivity for the fluorimetric sensing of 4-nitrophenol (B140041) and Fe³⁺ ions. The detection limits were found to be as low as 1.40 ppt (B1677978) and 0.71 ppb, respectively. | rsc.org |

| COF-HQ | 8-Hydroxyquinoline functionalized organic linkers | Showed pH-sensitive drug release capabilities for 5-Fluorouracil and acted as a dual-mode fluorescent and colorimetric pH sensor with a linear response in the pH range of 1 to 5. | nih.govnih.gov |

| Quinolinecarboxylic acid–linked COF (QCA–COF) | Synthesized via Doebner multicomponent reaction | Demonstrated excellent adsorption capacity for various water-soluble organic pollutants, with removal efficiencies higher than 95% at ppb levels. | mdpi.com |

| Quinoline-linked COFs (QL-COFs) | Formed via Doebner reactions from imine COFs | Showed enhanced chemical stability and were used to create nanofiltration membranes with high rejection for small dye molecules and high water permeance. | nih.gov |

These examples underscore the potential of incorporating quinoline moieties into porous frameworks to achieve advanced functionalities. The specific substitution pattern of this compound, with the cyanomethyl group at the 7-position, would influence the geometry and connectivity of the resulting frameworks, potentially leading to novel topologies and properties. Further research is warranted to explore the synthesis and characterization of MOFs and COFs derived from this particular ligand.

Investigations into Biological Interactions in Vitro Mechanistic Studies of 2 Quinolin 7 Yl Acetonitrile Derivatives

Enzyme Interaction and Inhibition Mechanism Studies (in vitro)

Quinoline (B57606) derivatives have been identified as potent inhibitors of a variety of enzymes, playing crucial roles in different pathological conditions.

Certain substituted quinolines have demonstrated the ability to act as noncovalent proteasome inhibitors. For instance, a specific quinoline derivative, referred to as compound 7 in a study, was found to inhibit the chymotryptic-like activity of the 20S proteasome with an IC50 of 14.4 μM. This compound also showed inhibition of the caspase-like activity at a similar concentration (IC50 of 17.7 μM) but did not significantly inhibit the tryptic-like activity. Structure-activity relationship (SAR) studies indicated that substitutions at various positions on the quinoline ring were essential for proteasome inhibition.

In the realm of antibacterial research, novel quinoline derivatives have been designed and evaluated as inhibitors of the peptide deformylase (PDF) enzyme. Molecular docking and in vitro antibacterial screening revealed that these compounds exhibited excellent minimum inhibitory concentration (MIC) values against a range of bacterial strains.

Furthermore, quinoline-based compounds have been developed as dual-target inhibitors of EGFR and HER-2, which are key players in cancer progression. These derivatives have shown significant antiproliferative effects in various cancer cell lines. Another study focused on quinoline-2-carbonitrile-based hydroxamic acids as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), demonstrating potent cytotoxic activities against human cancer cell lines.

Table 1: In Vitro Enzyme Inhibition by Selected Quinoline Derivatives

| Derivative Class | Target Enzyme | Inhibition Data (IC50/MIC) | Reference |

|---|---|---|---|

| Substituted Quinoline | 20S Proteasome (Chymotryptic-like) | 14.4 μM | |

| Substituted Quinoline | 20S Proteasome (Caspase-like) | 17.7 μM | |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Peptide Deformylase (PDF) | 3.12 - 50 µg/mL (MIC) | |

| Quinoline-based inhibitors | EGFR/HER-2 | 25 - 82 nM (GI50) |

Receptor Binding Profiling and Ligand-Target Recognition (in vitro)

The quinoline scaffold has also been a valuable template for the development of potent and selective receptor antagonists.

A notable example is the development of quinoline-based antagonists for the P2X7 receptor, a key player in inflammation and neuropathic pain. Through screening and optimization of a quinolinone compound library, highly potent antagonists were identified. SAR studies led to the development of a 2-chloro-5-adamantyl-quinoline derivative and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative with IC50 values of 4 nM and 3 nM, respectively. These compounds effectively inhibited the release of the pro-inflammatory cytokine IL-1β in stimulated THP-1 cells, confirming their antagonistic activity at the cellular level.

In the field of neuroscience, a series of quinoline derivatives have been discovered to act as selective and highly potent noncompetitive antagonists of the mGlu1 receptor. A lead compound from this series demonstrated an antagonist potency of 0.5 nM for the human mGlu1 receptor in a cell-based signal transduction assay.

Table 2: In Vitro Receptor Binding Affinity of Selected Quinoline Derivatives

| Derivative Class | Target Receptor | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| 2-chloro-5-adamantyl-quinoline | P2X7 Receptor | 4 nM | |

| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline | P2X7 Receptor | 3 nM |

Molecular Mechanism of Action at the Cellular Level (in vitro without clinical implications)

The in vitro biological activities of quinoline derivatives are underpinned by their ability to modulate various cellular processes.

The proteasome-inhibiting quinoline derivative (compound 7) demonstrated its cellular efficacy by preventing NF-κB mediated gene transcription in HeLa cells stimulated with TNF-α, with an IC50 value of 12.1 μM. This action is consistent with the mechanism of proteasome inhibition, which plays a critical role in the NF-κB signaling pathway.

In the context of anticancer activity, various substituted quinolines have been shown to affect the viability of cancer cells. For example, a series of substituted quinolines were tested against T47D breast cancer cells, with several compounds exhibiting potent anticancer activities in the nanomolar range. One particular derivative, 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, displayed an IC50 value of 16 ± 3 nM.

Furthermore, the dual tubulin and HDAC inhibitors based on a quinoline-2-carbonitrile (B74147) scaffold were found to induce cell cycle arrest in the G2/M phase and promote caspase-induced apoptosis in HT29 cells through mitochondrial dysfunction.

Structure-Based Design Principles for Biologically Relevant Scaffolds

The development of biologically active quinoline derivatives has been significantly guided by structure-based design and comprehensive SAR studies.

For the P2X7 receptor antagonists, SAR analysis of a quinolinone scaffold revealed that specific substitutions at three different positions were crucial for activity. An adamantyl carboxamide group at one position and a 4-methoxy substitution at another were found to be optimal for antagonistic activity. Further modification of the core structure to a quinoline skeleton with a chloride or substituted phenyl groups led to even more potent antagonists.

In the design of EGFR/HER-2 dual-target inhibitors, a new series of compounds were synthesized based on the quinoline scaffold, leading to potent antiproliferative agents. Similarly, the design of dual tubulin and HDAC inhibitors involved the synthesis of a series of quinoline and quinazoline (B50416) analogs, with specific derivatives showing superior cytotoxicity. These studies highlight the importance of the quinoline core as a privileged scaffold that can be systematically modified to achieve desired biological activities. The strategic placement of various functional groups allows for the fine-tuning of inhibitory potency and selectivity.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that are often inefficient, require harsh conditions, or use toxic reagents. mdpi.com The future of synthesizing 2-(Quinolin-7-YL)acetonitrile and its analogues lies in the adoption of green and sustainable chemistry principles. Researchers are increasingly focusing on methodologies that offer high atom economy, milder reaction conditions, and reduced environmental impact. tandfonline.comresearchgate.net

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and versatile for constructing diverse quinoline scaffolds. nih.gov MCRs offer significant advantages in terms of atom economy and reducing waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for quinoline synthesis, often in greener solvents like water or even under solvent-free conditions. mdpi.comtandfonline.comnih.gov

Catalyst Innovation: The development of novel catalysts is a major thrust. This includes reusable heterogeneous catalysts, nanocatalysts, and biocatalysts like α-amylase, which offer environmentally benign alternatives to traditional metal catalysts. nih.govacs.org Metal-free synthetic routes are also gaining significant attention to avoid metal contamination in final products. mdpi.comrsc.org

Solvent-Free and Aqueous Synthesis: Moving away from hazardous and toxic organic solvents is a critical goal. tandfonline.com Protocols for synthesizing quinoline derivatives in water or under solvent-free conditions are being developed, simplifying work-up procedures and lessening the environmental footprint. tandfonline.comacs.org

| Parameter | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |

|---|---|---|

| Reaction Conditions | Harsh (high temperatures, strong acids/bases) mdpi.com | Mild (lower temperatures, ambient pressure) tandfonline.com |

| Solvents | Often hazardous and toxic organic solvents tandfonline.com | Water, ionic liquids, or solvent-free mdpi.comtandfonline.comacs.org |

| Efficiency | Often lower yields, more byproducts mdpi.comacs.org | Higher yields, high atom economy (especially MCRs) nih.gov |

| Catalysts | Homogeneous, often toxic metal catalysts | Reusable heterogeneous catalysts, nanocatalysts, biocatalysts nih.govacs.org |

| Environmental Impact | Significant waste generation, use of hazardous materials | Reduced waste, improved E-factor, use of benign substances acs.org |

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The acetonitrile (B52724) group attached to the quinoline core is a versatile functional handle, yet its full reactive potential remains to be unlocked. Future research will likely focus on leveraging this group for novel chemical transformations. For instance, the cyano group in quinolines can be readily converted into other biologically active functionalities like carboxamides or used to construct other fused heterocyclic systems. acs.org

Emerging areas of exploration include:

Novel Cyclization Reactions: The cyano group can participate in intramolecular cyclizations to create complex, polycyclic architectures. Research into new catalytic systems could enable unprecedented ring-forming reactions, leading to novel molecular scaffolds with unique biological or material properties.

C-H Activation: Direct functionalization of the C-H bonds on the quinoline ring, facilitated by advanced catalytic systems (e.g., rhodium, ruthenium), offers a streamlined approach to creating substituted derivatives without the need for pre-functionalized starting materials. mdpi.com

Catalyst Development: Quinoline derivatives themselves are being investigated as ligands or scaffolds in catalysis. The nitrogen atom in the quinoline ring can coordinate with metal centers, potentially modulating their catalytic activity. Future work could see this compound derivatives used as components in asymmetric catalysis or photocatalysis.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of synthetic chemistry and artificial intelligence (AI) is set to revolutionize the discovery of new molecules. nih.gov AI and machine learning (ML) are powerful tools that can accelerate the design-synthesize-test cycle for new derivatives of this compound. astrazeneca.com

Future applications in this domain include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of virtual compounds. astrazeneca.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govnih.gov By defining specific target properties, such as binding affinity to a particular protein, these models can generate novel quinoline acetonitrile structures that are optimized for a specific application.

Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of unknown reactions and suggesting optimal synthetic routes. This can help overcome synthetic challenges and facilitate the creation of complex quinoline derivatives.

| Discovery Stage | Traditional Approach | AI/ML-Enhanced Approach |

|---|---|---|

| Hit Identification | High-throughput screening of large compound libraries | Virtual screening and property prediction to prioritize candidates nih.gov |

| Lead Optimization | Iterative synthesis and testing based on chemical intuition | Generative models propose optimized structures; multiparameter optimization using ML QSAR models nih.gov |

| Synthesis | Manual route design based on literature precedence | AI-powered retrosynthesis tools suggest novel and efficient pathways |

Advanced Functional Material Applications Beyond Current Scope

While quinoline derivatives are well-established in medicine, their unique electronic and photophysical properties make them attractive candidates for advanced functional materials. mdpi.com The future will see a concerted effort to exploit this compound and its derivatives in materials science.

Potential future applications include:

Organic Electronics: The extended π-conjugated system of the quinoline ring suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.com The acetonitrile group can be used to tune the electronic properties of the material or as a reactive site for polymerization or surface grafting.

Sensors and Probes: The fluorescence properties of some quinoline derivatives can be modulated by their local environment. This opens the door to designing novel chemosensors for detecting metal ions, anions, or specific biomolecules with high sensitivity and selectivity.

Corrosion Inhibitors: Quinoline compounds have shown promise as corrosion inhibitors for metals. futuremarketinsights.com Future research could focus on developing highly effective and environmentally friendly corrosion inhibitors based on the this compound scaffold for industrial applications.

The trajectory for this compound is one of expanding horizons. By embracing sustainable synthesis, exploring new chemical reactivity, leveraging the predictive power of artificial intelligence, and imagining novel applications in materials science, the scientific community is poised to unlock the full potential of this versatile chemical entity.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and conformation .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the nitrile proton absence (δ ~3.5–4.0 ppm for CH₂CN) and quinoline aromatic protons (δ 7.5–9.0 ppm).

- IR : Strong C≡N stretch ~2240 cm⁻¹.

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₉N₂ (calc. 169.08 g/mol).

- DFT calculations : Gaussian or ORCA software predicts electronic properties (e.g., HOMO-LUMO gaps) .

What experimental strategies can elucidate the biological interactions of this compound with potential therapeutic targets?

Q. Advanced Research Focus

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Enzyme inhibition : Kinetic assays (IC₅₀ determination) assess inhibition of enzymes like kinases or cytochrome P450 isoforms.

- Computational docking : AutoDock Vina or Schrödinger Suite models binding poses in active sites, guiding mutagenesis studies .

How can computational chemistry advance the understanding of this compound’s reactivity and stability?

Q. Advanced Research Focus

- Reactivity prediction : Density Functional Theory (DFT) calculates transition states for nucleophilic/electrophilic attacks, identifying susceptible sites (e.g., nitrile group vs. quinoline ring) .

- Solvent effects : COSMO-RS simulations evaluate solubility and stability in polar vs. non-polar solvents.

- Degradation pathways : Molecular dynamics (MD) simulations predict hydrolysis or photodegradation products under varying pH/UV conditions.

How should researchers resolve contradictions in reported physicochemical data for this compound?

Q. Advanced Research Focus

- Multi-technique validation : Cross-validate melting points (DSC vs. capillary method) and solubility (HPLC vs. gravimetric analysis).

- Crystallographic consistency : Compare X-ray data (e.g., unit cell parameters from SHELX refinements) with computational models to confirm structural integrity .

- Batch-to-batch analysis : Use LC-MS to trace impurities (e.g., residual solvents or isomers) that may skew reported properties .

Methodological Notes

- Avoid unreliable sources : Prioritize data from PubChem, Acta Crystallographica, and peer-reviewed journals.

- Experimental rigor : Replicate synthesis and characterization protocols across independent labs to confirm reproducibility.

- Ethical compliance : Adhere to safety guidelines (e.g., SDS recommendations for nitrile handling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.